2-[(3-Chlorobenzyl)thio]ethanamine
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Description
2-[(3-Chlorobenzyl)thio]ethanamine, also known as 2-CBE, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thioether family and is composed of two nitrogen atoms, three carbon atoms, and one sulfur atom. 2-CBE is an organosulfur compound that has been used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Chlorophenols and Environmental Implications
Research on chlorophenols, a group closely related to chlorobenzyl compounds, highlights their role as precursors to dioxins in chemical processes, including waste incineration. Studies reveal a correlation between chlorophenol concentrations and dioxin formation, underscoring the environmental impact of chlorinated compounds. Chlorophenols' generation through various pathways, including incomplete combustion and oxidative conversions, suggests a complex environmental footprint that may also apply to chlorobenzylthio derivatives (Peng et al., 2016).
Chlorobenzenes and Soil Remediation
Chlorobenzenes, sharing a structural motif with 2-[(3-Chlorobenzyl)thio]ethanamine, are known for their environmental persistence and toxicity. Research into their fate in soil and potential remediation strategies offers insights into managing such compounds' environmental impact. Techniques combining dechlorination and biodegradation represent promising approaches to mitigating soil contamination by chlorinated compounds (Brahushi et al., 2017).
Pharmacological Effects of Chlorinated Solvents
While explicitly avoiding drug dosage and side effects, it's worth noting that occupational exposure to chlorinated solvents, including those structurally related to chlorobenzylthio derivatives, has been linked to various adverse health outcomes. This underscores the importance of understanding and regulating exposure to chlorinated compounds in the workplace and potentially guides research into safer alternatives (Ruder, 2006).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNWHFXXYJXJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548952 |
Source
|
Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106670-33-1 |
Source
|
Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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